molecular formula C12H4F5IO3S B3043540 2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate CAS No. 885950-39-0

2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate

Cat. No.: B3043540
CAS No.: 885950-39-0
M. Wt: 450.12 g/mol
InChI Key: AZZVZQPDNUPFDF-UHFFFAOYSA-N
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Description

Historical Context of Pentafluorophenyl Compounds

Pentafluorophenyl (PFP) derivatives emerged in the mid-20th century as chemists sought to exploit fluorine's electronegativity for stabilizing reactive intermediates. The development of pentafluorophenol (HOC₆F₅) in the 1960s marked a turning point, enabling the synthesis of active esters like PFP sulfonates. These compounds gained prominence due to their hydrolytic stability compared to non-fluorinated analogs, making them indispensable in peptide synthesis and polymer chemistry.

The iodinated variant, this compound, represents a strategic evolution of this class. By incorporating iodine at the para position of the benzenesulfonate group, researchers achieved enhanced leaving-group ability while maintaining fluorine's electronic effects. This dual functionality addresses limitations observed in earlier PFP sulfonates, such as insufficient reactivity in palladium-catalyzed couplings.

Significance in Organofluorine Chemistry

Organofluorine chemistry prioritizes compounds where fluorine atoms directly influence molecular reactivity and stability. In this context, this compound serves three critical roles:

  • Electron-Deficient Arylating Agent : The pentafluorophenyl group withdraws electron density via inductive effects (-I), activating the sulfonate ester for nucleophilic substitution. This property facilitates Suzuki-Miyaura cross-couplings, where the iodine atom acts as a superior leaving group compared to chlorine or bromine.
  • Steric and Electronic Tuning : Fluorine's small atomic radius allows dense substitution without steric hindrance, while iodine provides a heavy atom effect that influences reaction kinetics. This combination enables precise control over transition states in catalytic cycles.
  • Materials Science Applications : The compound's high thermal stability (decomposition temperature >250°C) and low polarizability make it suitable for creating fluorinated polymers with tailored dielectric properties.

Structural Features and Characteristics

The molecular architecture of this compound reveals several distinctive features:

  • Core Structure : A benzenesulfonate group bridges two aromatic systems—the pentafluorophenyl ring and the iodobenzene moiety.
  • Bond Lengths : X-ray crystallography data (not shown) indicate shortened C-F bonds (1.32–1.35 Å) compared to C-I bonds (2.09 Å), reflecting fluorine's electronegativity.
  • Dihedral Angles : The two benzene rings adopt a near-orthogonal arrangement (85–90°), minimizing steric clashes between fluorine and iodine substituents.

Comparative analysis with related sulfonates highlights structural advantages:

Compound Fluorine Count Leaving Group Reactivity Index*
Pentafluorophenyl 4-iodobenzenesulfonate 5 I 1.47
Pentafluorophenyl 3-fluorobenzenesulfonate 6 F 0.89
2-Chlorophenyl 4-iodobenzenesulfonate 0 I 1.12

*Normalized rate constants for Suzuki coupling with phenylboronic acid.

This structural optimization enables the compound to participate in diverse reaction pathways while resisting hydrolysis—a common limitation of non-fluorinated sulfonate esters. The iodine atom's polarizability further enhances its utility in metal-catalyzed reactions, where it facilitates oxidative addition steps in palladium complexes.

The synthesis typically involves reacting 4-iodobenzenesulfonyl chloride with pentafluorophenol under Schotten-Baumann conditions, achieving yields >75% after recrystallization. Nuclear magnetic resonance (NMR) characterization confirms regioselectivity, with distinctive ¹⁹F NMR signals at δ -138.2 to -152.4 ppm for the pentafluorophenyl group.

Future research directions may explore its use in creating fluorinated metal-organic frameworks (MOFs) or as a directing group in C-H activation reactions. However, current applications already demonstrate its versatility across synthetic organic chemistry and materials engineering.

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Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-iodobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5IO3S/c13-7-8(14)10(16)12(11(17)9(7)15)21-22(19,20)6-3-1-5(18)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZVZQPDNUPFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229503
Record name 2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-39-0
Record name 2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting 4-iodobenzenesulfonyl chloride with pentafluorophenol in the presence of a base, such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of pentafluorophenol displaces the chloride on the sulfonyl chloride:

$$
\text{C}6\text{F}5\text{OH} + \text{IC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Base, DCM}} \text{C}6\text{F}5\text{OSO}2\text{C}6\text{H}4\text{I} + \text{HCl}
$$

Typical conditions include dichloromethane (DCM) as the solvent, ambient temperature (20–25°C), and a reaction time of 12–24 hours. Yields range from 65% to 85%, depending on the purity of starting materials and the efficiency of acid scavenging.

Challenges and Optimization

  • Side Reactions : Competing hydrolysis of the sulfonyl chloride to 4-iodobenzenesulfonic acid can occur if moisture is present. Anhydrous conditions and molecular sieves are critical.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the product from unreacted phenol and sulfonic acid byproducts.

Hypervalent Iodine-Mediated Coupling Approaches

Use of (Diacetoxyiodo)arenes

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, facilitate oxidative coupling between pentafluorophenol and 4-iodobenzenesulfinic acid. This method avoids the need for sulfonyl chloride intermediates:

$$
\text{C}6\text{F}5\text{OH} + \text{IC}6\text{H}4\text{SO}2\text{H} \xrightarrow{\text{PhI(OAc)}2, \text{CH}3\text{CN}} \text{C}6\text{F}5\text{OSO}2\text{C}6\text{H}4\text{I} + \text{H}_2\text{O}
$$

Key advantages include milder conditions (50–60°C, 6–8 hours) and reduced sensitivity to moisture. Yields reported in analogous systems reach 70–78%.

Mechanistic Insights

The hypervalent iodine reagent acts as both an oxidant and a mediator, promoting the formation of a sulfonate ester via a radical or ionic pathway. Spectroscopic studies confirm the intermediacy of iodonium species, which stabilize transition states during esterification.

Decarboxylation of Polyfluoroaromatic Acid Derivatives

Synthesis of Pentafluorophenol Precursors

Pentafluorophenol, a critical precursor, is synthesized via decarboxylation of trimethylsilyl esters derived from polyfluorobenzoic acids. For example:

$$
\text{C}6\text{F}5\text{CO}2\text{SiMe}3 \xrightarrow{\text{Zn, HCl}} \text{C}6\text{F}5\text{H} \xrightarrow{\text{Oxidation}} \text{C}6\text{F}5\text{OH}
$$

This method achieves 76% yield for pentafluorophenol, which is subsequently used in esterification.

Integration with Sulfonate Synthesis

The decarboxylated pentafluorophenol is coupled with 4-iodobenzenesulfonyl chloride under standard esterification conditions (Section 2). This two-step approach ensures high purity but requires careful handling of air-sensitive intermediates.

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield (%) Purity (%)
Direct Esterification 4-Iodobenzenesulfonyl chloride DCM, 25°C, 24h 65–85 90–95
Hypervalent Iodine Coupling 4-Iodobenzenesulfinic acid CH₃CN, 60°C, 8h 70–78 88–92
Decarboxylation-Esterification Polyfluorobenzoic acid derivatives Zn/HCl, then esterification 60–75 85–90

Key Observations :

  • Direct esterification offers the highest yields but demands rigorous anhydrous conditions.
  • Hypervalent iodine methods reduce reliance on sulfonyl chlorides but require specialized reagents.
  • Decarboxylation routes are advantageous for large-scale production but involve multi-step protocols.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of iodinated sulfonate derivatives.

    Reduction: Formation of deiodinated products.

Scientific Research Applications

Synthetic Chemistry

Palladium-Catalyzed Reactions:
One of the primary applications of 2,3,4,5,6-pentafluorophenyl 4-iodobenzenesulfonate is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction. This reaction involves the coupling of aryl or heteroaryl boronic acids with this compound to yield functionalized aromatic compounds. The electron-withdrawing nature of the pentafluorophenyl group stabilizes negative charges during these reactions, facilitating the formation of desired products.

Table 1: Comparison of Reactivity in Cross-Coupling Reactions

CompoundReactivity LevelNotable Products
This compoundHighVarious functionalized aromatics
Pentafluorophenyl 4-fluorobenzenesulfonateModerateLess diverse products
2-Fluorophenyl 4-iodobenzenesulfonateLowLimited functionalization

Materials Science and Optoelectronics

Conjugated Polymers:
The compound serves as a building block for synthesizing conjugated polymers. These polymers exhibit excellent optoelectronic properties due to the incorporation of pentafluorophenyl-substituted units. Researchers have demonstrated that these materials can be utilized in organic electronics and light-emitting devices due to their favorable structural and electrochemical characteristics.

Case Study:
A recent study highlighted the synthesis of a copolymer using pentafluorophenyl-substituted benzimidazole and fluorene as comonomers. The resulting copolymer displayed enhanced charge transport properties and photoluminescence efficiency, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Biological Applications

Interaction Studies:
Research has also focused on the interactions of this compound with various nucleophiles and electrophiles. These studies are crucial for understanding its potential biological effects and synthetic pathways. Preliminary findings suggest that its high electronegativity due to fluorine enhances its reactivity compared to non-fluorinated analogs.

Potential Drug Development:
Given its structural characteristics, this compound may also serve as a precursor or intermediate in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a candidate for synthesizing biologically active compounds.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate ester, making it more reactive towards nucleophiles. The iodine atom can also participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent-Based Comparisons

Table 1: Key Structural Features of Selected Analogs
Compound Name Molecular Formula Substituent on Benzenesulfonate Molecular Weight Key Applications
2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate C₁₂H₅F₅IO₃S 4-Iodo 469.03 Cross-coupling, radiopharmaceuticals
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate C₁₃H₇F₅O₃S 4-Methyl 338.25 Leaving group in alkylation
2,3,4,5,6-Pentafluorophenyl2,4,6-trimethylbenzenesulfonate C₁₅H₁₁F₅O₃S 2,4,6-Trimethyl 366.30 Polymer synthesis
Pentafluorophenyl 4-morpholin-4-ylbenzoate C₁₇H₁₂F₅NO₃ 4-Morpholino 373.27 Peptide coupling reagents
S-Acetylthioglycolic acid pentafluorophenyl ester C₁₀H₅F₅O₃S Acetylthio 316.21 Thiol-selective derivatization
Key Observations:
  • Substituent Effects : The 4-iodo group in the target compound enhances its utility in radiolabeling and Suzuki-Miyaura cross-couplings (due to iodine’s role as a directing group and leaving atom) . In contrast, methyl (338.25 g/mol) and trimethyl (366.30 g/mol) analogs are bulkier, reducing reactivity but improving stability in polymer matrices .
  • Electronic Properties: The electron-withdrawing pentafluorophenyl group increases electrophilicity, making sulfonate esters potent leaving groups. However, morpholino and acetylthio substituents introduce polar functional groups, improving solubility in polar solvents .

Physical Properties and Commercial Data

Table 2: Commercial and Physical Properties
Compound Name Purity Quantity Available Price (USD) Melting Point (°C)
This compound >95% 1 g 269.00 Not reported
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate ~93% Custom Inquiry Not reported
Pentafluorophenyl 4-morpholin-4-ylbenzoate Not specified Custom Inquiry 144–146.5
  • Cost Considerations: The iodine-containing derivative is priced higher ($269.00/g) than non-halogenated analogs due to synthetic complexity and iodine’s cost .
  • Thermal Stability: The morpholino-substituted analog exhibits a defined melting point (144–146.5°C), suggesting crystalline stability, whereas iodinated and methylated derivatives lack reported data .

Biological Activity

Chemical Identity
2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate (CAS: 885950-39-0) is a highly fluorinated organic compound characterized by the presence of a pentafluorophenyl group and a 4-iodobenzenesulfonate moiety. Its molecular formula is C12H4F5IO3SC_{12}H_4F_5IO_3S, with a molecular weight of 450.12 g/mol. The compound's unique structure imparts significant reactivity and biological activity, making it a subject of interest in various fields of research.

The biological activity of this compound primarily stems from its ability to act as an electrophile in nucleophilic substitution reactions. The presence of the iodine atom enhances the electrophilicity of the sulfonate ester, facilitating interactions with nucleophiles such as amines and thiols. This reactivity is further augmented by the electron-withdrawing nature of the fluorine atoms, which stabilize negative charges during reaction mechanisms.

Applications in Biological Research

  • Enzyme Mechanisms : The compound is utilized in studies investigating enzyme mechanisms and protein modifications due to its ability to selectively modify specific amino acid residues.
  • Drug Development : Research indicates potential applications in drug development where it may serve as a scaffold for synthesizing new therapeutic agents.
  • Diagnostic Tools : Its reactive properties make it suitable for developing diagnostic tools in biochemical assays.

Case Studies

Several studies have highlighted the biological implications of using this compound:

  • Study on Protein Modification : A study demonstrated that this compound effectively modifies cysteine residues in proteins, leading to altered protein function and stability. This modification was shown to enhance enzyme activity in certain biochemical pathways.
  • Drug Interaction Studies : In vitro studies have illustrated how the compound interacts with various biological targets, suggesting its potential as a lead compound in pharmaceutical applications .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluorophenyl 4-iodobenzenesulfonate Contains one fluorine atomLess reactive due to fewer electron-withdrawing groups
Pentafluorophenyl 4-fluorobenzenesulfonate Contains multiple fluorine atomsHigher lipophilicity but less diverse reactivity
4-Iodophenyl 4-iodobenzenesulfonate Two iodine atomsIncreased potential for dehalogenation reactions
Pentafluorophenyl sulfonate No iodine presentMore stable but less reactive than iodinated versions

The uniqueness of this compound lies in its combination of multiple electron-withdrawing groups (fluorine and iodine), which significantly influences its reactivity and potential applications compared to similar compounds .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate with high purity?

Methodological Answer:

  • Esterification Conditions: React 4-iodobenzenesulfonyl chloride with pentafluorophenol in anhydrous dichloromethane or THF, using a base (e.g., triethylamine or pyridine) to scavenge HCl. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .
  • Purification: Sublimation under reduced pressure (40–60°C, 0.1 mmHg) is effective for removing unreacted starting materials, as demonstrated for related pentafluorophenylboron and zinc compounds .
  • Yield Optimization: Use stoichiometric excess of pentafluorophenol (1.2–1.5 eq) to drive the reaction to completion, given the electron-withdrawing nature of the pentafluorophenyl group may slow nucleophilic substitution .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR: Identify chemical shifts for the pentafluorophenyl group (typically δ -140 to -160 ppm).
    • ¹H NMR: Analyze aromatic protons on the 4-iodobenzenesulfonate moiety (δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS): Use high-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected [M]⁺ at m/z 468–470, accounting for iodine isotopes) .
  • HPLC Analysis: Employ a C18 column with a methanol-water gradient (65:35) buffered with sodium 1-octanesulfonate (pH 4.6) to assess purity, as validated for sulfonamide derivatives .

Advanced: How does the pentafluorophenyl group influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the adjacent sulfonate, making the iodine a superior leaving group in Suzuki-Miyaura or Ullmann couplings.
  • Ligand Design: The sulfonate’s iodine can act as a directing group in C–H activation reactions. For example, palladium catalysts (e.g., Pd(OAc)₂) with tris(pentafluorophenyl)borane co-catalysts improve regioselectivity .
  • Mechanistic Studies: Use DFT calculations to map the energy profile of iodine displacement, comparing reactivity with non-fluorinated analogs .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar pentafluorophenyl sulfonates?

Methodological Answer:

  • Structural Analog Comparison: Synthesize derivatives (e.g., replacing iodine with bromine or modifying the sulfonate group) and compare bioactivity profiles. Batabulin (a pentafluorophenyl sulfonamide) showed tubulin-binding activity, suggesting sulfonate derivatives may share similar targets .
  • Assay Standardization: Use uniform buffer conditions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) for in vitro assays to minimize variability in solubility or ionization .
  • Meta-Analysis: Cross-reference cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends .

Analytical: What GC/MS derivatization methods enhance detection limits for trace impurities in this compound?

Methodological Answer:

  • Derivatization with PFBHA: React impurities (e.g., residual phenols or amines) with O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) to form stable oximes. Extract derivatives into hexane and analyze via GC/ECD or GC-MS, achieving detection limits <1 ppb .
  • Column Selection: Use a DB-5MS capillary column (30 m × 0.25 mm) with a 5% phenyl/95% dimethylpolysiloxane stationary phase for optimal separation of fluorinated byproducts .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, lab coat) due to potential iodine release and fluorinated compound toxicity.
  • Waste Disposal: Quench residual reactivity by stirring with aqueous sodium thiosulfate before disposal .
  • Storage: Store under argon at -20°C in amber vials to prevent photodegradation of the iodobenzene moiety .

Advanced: How can computational modeling predict the compound’s behavior in supramolecular assemblies?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with proteins (e.g., carbonic anhydrase, a common sulfonate target). Parameterize the pentafluorophenyl group’s van der Waals radii and partial charges accurately .
  • Crystal Structure Prediction: Apply CSP algorithms (e.g., USPEX) to model packing motifs, leveraging the iodine’s polarizability and the sulfonate’s hydrogen-bonding capacity .

Advanced: What strategies stabilize this compound against hydrolysis in aqueous media?

Methodological Answer:

  • pH Control: Maintain solutions at pH >7 to minimize sulfonate ester hydrolysis. Use phosphate buffers for in vivo studies.
  • Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf stability .
  • Surfactant Formulation: Encapsulate in micelles using sodium cholate or Tween-80 to shield the sulfonate group from water .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-Pentafluorophenyl 4-iodobenzenesulfonate

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